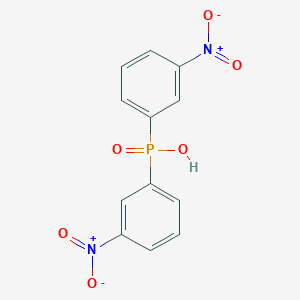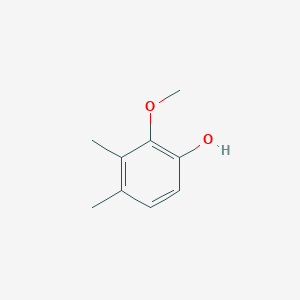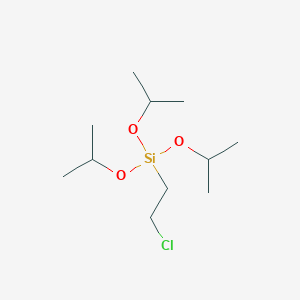
2-Chloroethyltriisopropoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyltriisopropoxysilane, also known as TIPS-Cl, is a versatile compound that is widely used in the field of organic synthesis. It is a colorless liquid that is soluble in most organic solvents. TIPS-Cl is an important intermediate in the preparation of various organosilicon compounds, which have a wide range of applications in different fields, such as pharmaceuticals, materials science, and electronics.
Wirkmechanismus
2-Chloroethyltriisopropoxysilane is a reactive compound that undergoes hydrolysis in the presence of water. The hydrolysis of 2-Chloroethyltriisopropoxysilane leads to the formation of triisopropoxyvinylsilane and HCl. The reactive vinylsilane intermediate can then be used for the preparation of various organosilicon compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Chloroethyltriisopropoxysilane. However, it is known that 2-Chloroethyltriisopropoxysilane is a toxic compound that can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care and proper safety precautions should be taken while working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloroethyltriisopropoxysilane in lab experiments include its high reactivity and versatility. 2-Chloroethyltriisopropoxysilane can be used to prepare a wide range of organosilicon compounds, which have potential applications in different fields. However, the limitations of using 2-Chloroethyltriisopropoxysilane include its toxicity and the need for careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloroethyltriisopropoxysilane in scientific research. One potential application is the development of new materials for electronic devices, such as flexible displays and sensors. 2-Chloroethyltriisopropoxysilane can also be used in the development of new drug delivery systems, which can improve the efficacy and safety of drugs. Additionally, 2-Chloroethyltriisopropoxysilane can be used in the preparation of new organosilicon compounds that have potential applications in catalysis and materials science.
Synthesemethoden
The most commonly used method for the synthesis of 2-Chloroethyltriisopropoxysilane is the reaction between triisopropoxyvinylsilane and thionyl chloride. The reaction is carried out under anhydrous conditions and yields high purity 2-Chloroethyltriisopropoxysilane. The reaction can be represented as follows:
(CH3)2CHOSi(CH=CH2)O(CH3)2 + SOCl2 → (CH3)2CHOCH2CH2Si(OiPr)3 + HCl
Wissenschaftliche Forschungsanwendungen
2-Chloroethyltriisopropoxysilane has been extensively used in scientific research for the preparation of various organosilicon compounds. It is used as a reagent in the synthesis of silane coupling agents, which are widely used in the field of polymer science. 2-Chloroethyltriisopropoxysilane is also used in the preparation of organosilicon compounds that have potential applications in drug delivery systems, as well as in the development of new materials for electronic devices.
Eigenschaften
CAS-Nummer |
18023-54-6 |
|---|---|
Produktname |
2-Chloroethyltriisopropoxysilane |
Molekularformel |
C11H25ClO3Si |
Molekulargewicht |
268.85 g/mol |
IUPAC-Name |
2-chloroethyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H25ClO3Si/c1-9(2)13-16(8-7-12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3 |
InChI-Schlüssel |
DDLMFVOFOCTELA-UHFFFAOYSA-N |
SMILES |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
Kanonische SMILES |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
Andere CAS-Nummern |
18023-54-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



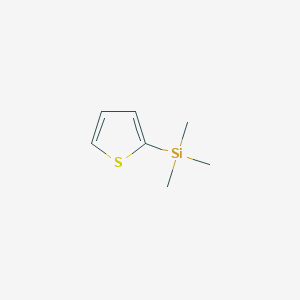

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
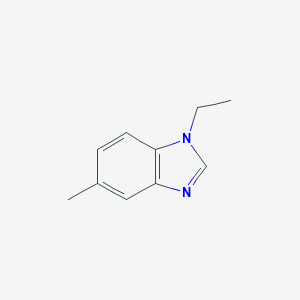
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
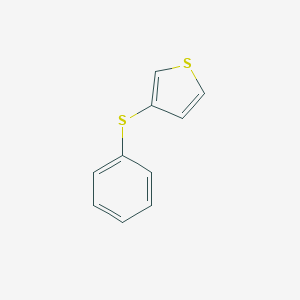
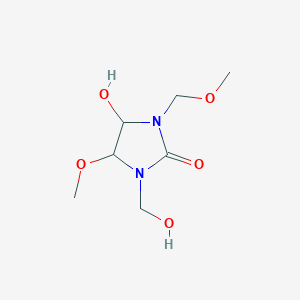
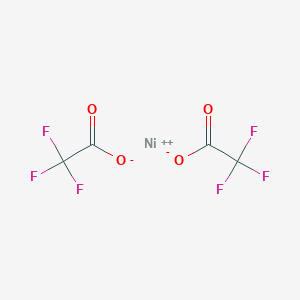
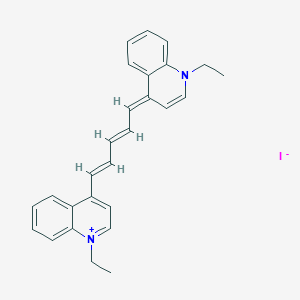
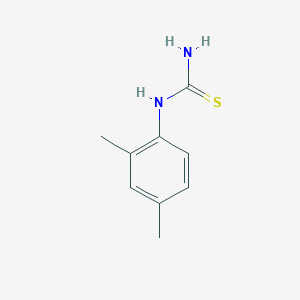
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

